molecular formula C14H15N3O B7574594 (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7574594
M. Wt: 241.29 g/mol
InChI Key: CJQCDFOJCJAUIQ-UHFFFAOYSA-N
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Description

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, also known as PPM, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields of research. PPM is a type of pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone acts as a reversible inhibitor of MAO-A by binding to the active site of the enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects and to enhance cognitive function. Additionally, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high selectivity for MAO-A and its ability to cross the blood-brain barrier. However, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various neurological and psychiatric disorders, and the exploration of its effects on other biological systems. Additionally, further studies are needed to determine the optimal dosage and administration of (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone and to investigate its potential side effects.

Synthesis Methods

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone can be synthesized using different methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with pyrrolidine and subsequent reduction of the resulting intermediate. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification using various techniques such as column chromatography.

Scientific Research Applications

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been shown to have significant activity as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Therefore, (1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has been investigated as a potential antidepressant and anxiolytic agent.

properties

IUPAC Name

(1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(16-9-4-5-10-16)13-8-11-17(15-13)12-6-2-1-3-7-12/h1-3,6-8,11H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQCDFOJCJAUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

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